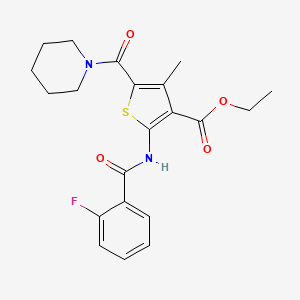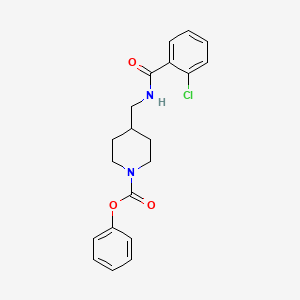![molecular formula C21H20N2O3 B2377805 1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione CAS No. 898419-31-3](/img/structure/B2377805.png)
1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione is a complex organic compound with a unique structure that combines a pyrazine ring with ethenyl and ethoxyphenyl groups
准备方法
The synthesis of 1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.
For industrial production, the process may be scaled up with optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent quality and high throughput.
化学反应分析
1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethenyl or ethoxy groups are replaced by other functional groups using appropriate nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, which can be tailored to achieve the desired chemical transformations.
科学研究应用
1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme activity.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism by which 1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression, depending on the specific application and target.
相似化合物的比较
Similar compounds to 1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione include other pyrazine derivatives with different substituents. These compounds can have varying biological activities and chemical properties, making them useful for comparative studies. Some examples include:
- 1-[(4-Methylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione
- 1-[(4-Ethenylphenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione
- This compound
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-3-16-9-11-17(12-10-16)15-22-13-14-23(21(25)20(22)24)18-7-5-6-8-19(18)26-4-2/h3,5-14H,1,4,15H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMLJBVWGMDJFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)
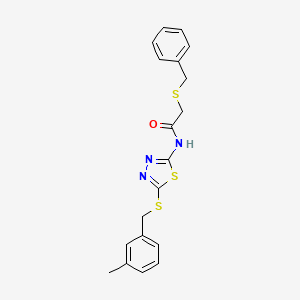
![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)
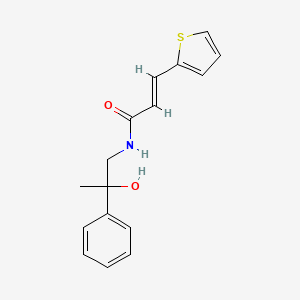
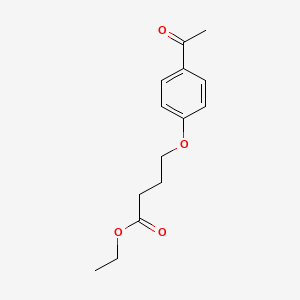
![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)
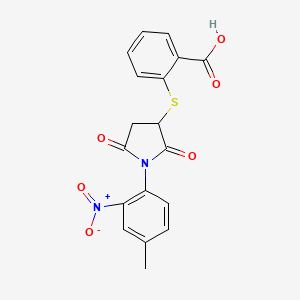
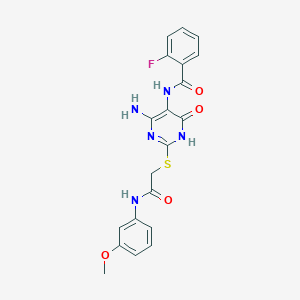
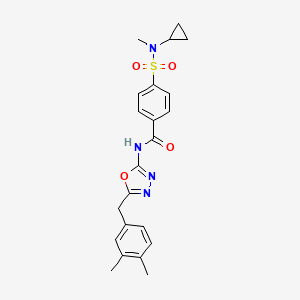
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)
